Chromatographic Resolution: 3-Epiabiraterone Acetate vs. Abiraterone Acetate in Compendial HPLC Methods
In the validated RP-UHPLC method for simultaneous quantification of Abiraterone Acetate and its related substances, the 3-Epiabiraterone Acetate impurity is chromatographically resolved as a distinct peak separate from the Abiraterone Acetate main peak and other specified impurities. The method achieves baseline separation using a Water Acquity BEH C18 column (150 mm × 2.1 mm, 1.7 µm) with a retention time difference sufficient for unambiguous identification, as confirmed by mass spectrometry [1]. In contrast, the earlier compendial HPLC method detected 3-Epiabiraterone Acetate at levels of 0.05–0.10% in laboratory batches of Abiraterone Acetate bulk drug, demonstrating its presence as a real process impurity requiring specific control [2].
| Evidence Dimension | Chromatographic resolution (RP-UHPLC) and impurity detection level in bulk drug |
|---|---|
| Target Compound Data | 3-Epiabiraterone Acetate: detected at 0.05–0.10% in laboratory batches; baseline-resolved peak in UHPLC method |
| Comparator Or Baseline | Abiraterone Acetate (main API peak): retention time distinct from 3-epi impurity; other specified impurities also resolved |
| Quantified Difference | Detection level range 0.05–0.10% (close to ICH Q3A identification threshold of 0.10%); method provides linearity with correlation coefficient 0.999 for all analytes |
| Conditions | RP-UHPLC on Water Acquity BEH C18, 1.7 µm, 150 × 2.1 mm; 0.05% formic acid in 10 mM ammonium formate / ACN / MeOH gradient; 0.40 mL/min; 260 nm detection; column temperature 50°C |
Why This Matters
This quantitative evidence confirms that 3-Epiabiraterone Acetate is a critical reference standard for peak identification and system suitability in regulatory-compliant analytical methods, essential for ANDA submissions and commercial batch release testing.
- [1] Deepak Krishna Mhaske, Arjun Shankar Kumbhar. The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specified process impurities and correct identification of all analytes based on molecular weight. J Pharm Biomed Anal. 2023 Sep 20;234:115568. View Source
- [2] Hu C, Zhang H, Zhang M, Mi Z, Wang J, Lu W, Su J. Identification, Characterization and High-Performance Liquid Chromatography Quantification for Process-Related Impurities in Abiraterone Acetate Bulk Drug. J Chromatogr Sci. 2018 Oct 1;56(9):802-811. View Source
